2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2,5-dimethoxyphenyl)acetamide
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Overview
Description
2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound with a unique structure that includes a quinoline core fused with a dioxin ring and a benzoyl group
Preparation Methods
The synthesis of 2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2,5-dimethoxyphenyl)acetamide involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.
Introduction of the dioxin ring: The quinoline derivative undergoes a cyclization reaction with a suitable diol under acidic conditions to form the dioxin ring.
Benzoylation: The resulting compound is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Acetamide formation: Finally, the compound is reacted with 2,5-dimethoxyaniline and acetic anhydride to form the desired acetamide derivative.
Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2,5-dimethoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-cancer or anti-inflammatory agent.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in various synthetic pathways.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit the activity of kinases involved in cell signaling pathways, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar compounds to 2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2,5-dimethoxyphenyl)acetamide include:
Quinoline derivatives: These compounds share the quinoline core and may have similar biological activities.
Benzoyl-substituted compounds: These compounds have a benzoyl group attached to different cores and may exhibit similar chemical reactivity.
Dioxin-containing compounds: These compounds have a dioxin ring and may have similar structural properties.
The uniqueness of this compound lies in its combination of these structural features, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O7/c1-34-18-8-9-23(35-2)21(12-18)29-26(31)16-30-15-20(27(32)17-6-4-3-5-7-17)28(33)19-13-24-25(14-22(19)30)37-11-10-36-24/h3-9,12-15H,10-11,16H2,1-2H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVCAWAYWNSDBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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